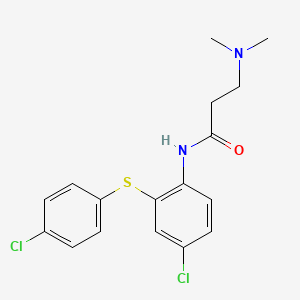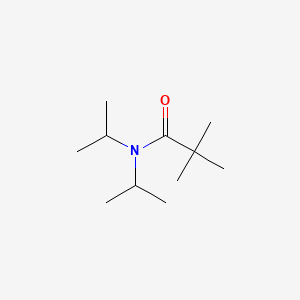
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)-, also known as N,N-Diisopropylpivalamide, is an organic compound with the molecular formula C11H23NO. It is a derivative of propanamide and is characterized by the presence of two isopropyl groups attached to the nitrogen atom and two methyl groups attached to the carbon atom. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- can be synthesized through several methods. One common synthetic route involves the reaction of pivaloyl chloride with diisopropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylacetamide: Similar structure but with an acetamide backbone.
N,N-Diisopropylformamide: Similar structure but with a formamide backbone.
N,N-Diisopropylbenzamide: Similar structure but with a benzamide backbone.
Uniqueness
Propanamide, 2,2-dimethyl-N,N-bis(1-methylethyl)- is unique due to its specific arrangement of isopropyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
CAS No. |
50837-73-5 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
2,2-dimethyl-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C11H23NO/c1-8(2)12(9(3)4)10(13)11(5,6)7/h8-9H,1-7H3 |
InChI Key |
WBDSPWDNJYQQDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
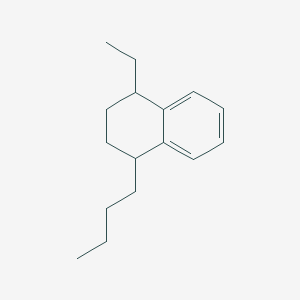
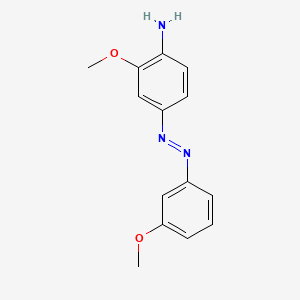
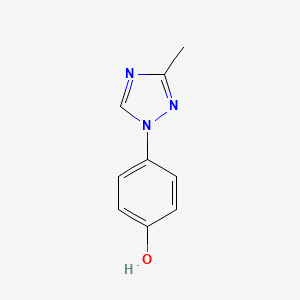
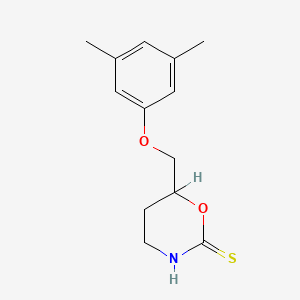
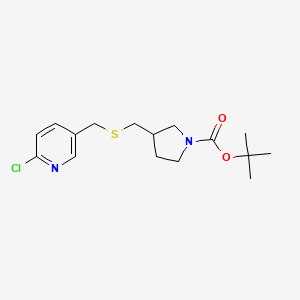
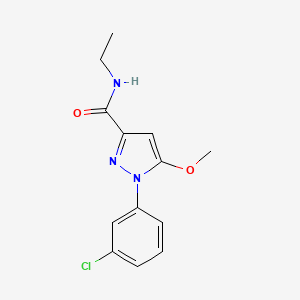

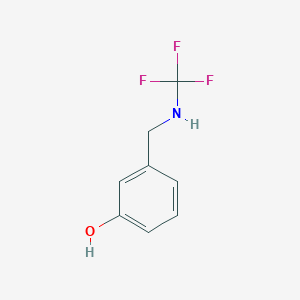


![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
